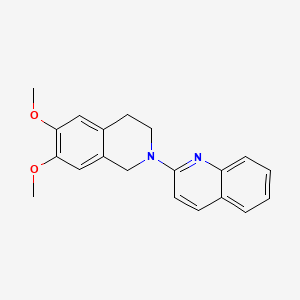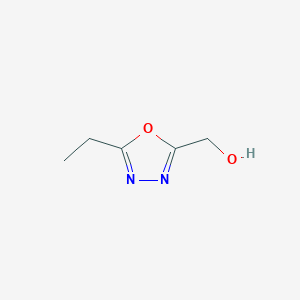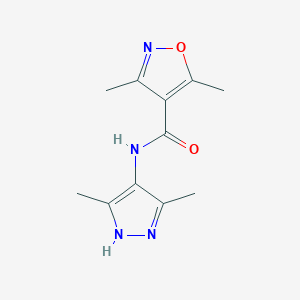
1-(2-Chlorophenyl)-3-piperidin-4-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-piperidin-4-ylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of phenylurea derivatives. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 268.76 g/mol. CPPU is widely used in the agricultural industry to increase fruit set, improve fruit quality, and enhance plant growth. CPPU has also been studied for its potential applications in scientific research.
作用机制
1-(2-Chlorophenyl)-3-piperidin-4-ylurea works by stimulating cell division and elongation, which leads to increased plant growth and fruit development. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea also promotes the synthesis of cytokinins, which are plant hormones that regulate cell division and differentiation. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the expression of genes involved in plant growth and development, including genes encoding for enzymes involved in cell wall synthesis and cell division.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to have a number of biochemical and physiological effects on plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase the activity of antioxidant enzymes, which protect plants from oxidative stress. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been shown to increase the concentration of soluble sugars and organic acids in fruits, which can improve fruit quality. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the composition of plant cell walls, which can affect plant growth and development.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has a number of advantages for use in lab experiments. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a stable compound that can be easily synthesized and purified. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is also highly soluble in water, which makes it easy to prepare solutions for use in experiments. However, 1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be expensive to produce and may have variable effects on different plant species and cultivars.
未来方向
There are a number of future directions for research on 1-(2-Chlorophenyl)-3-piperidin-4-ylurea. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the effects of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea on different plant species and cultivars. Additionally, the mechanisms of action of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand how this compound affects plant growth and development. Finally, the potential applications of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea in other areas of research, such as tissue engineering and regenerative medicine, could be explored.
合成方法
1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be synthesized by a variety of methods, including the reaction of 2-chloroaniline with phosgene followed by reaction with piperidine and urea. Another method involves the reaction of 2-chloroaniline with piperidine and cyanic acid followed by reaction with hydrochloric acid and sodium hydroxide. The synthesis of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a complex process that requires careful control of reaction conditions and purification steps.
科学研究应用
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been studied for its potential applications in scientific research, particularly in the field of plant physiology. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase fruit set and improve fruit quality in a variety of crops, including grapes, kiwifruit, and apples. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been studied for its potential use in tissue culture and micropropagation of plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to enhance shoot regeneration and increase the number of adventitious roots in plant tissue cultures.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSOHVZNNTEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-piperidin-4-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)